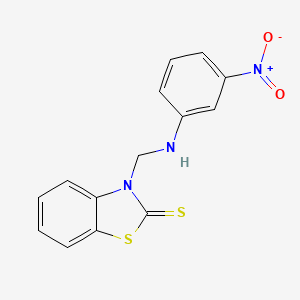

3-(3-Nitroanilinomethyl)-2-benzothiazolinethione

Description

Significance of Heterocyclic Systems in Chemical Biology

Heterocyclic compounds are a vast and diverse class of organic molecules that feature a ring structure containing at least one atom other than carbon, most commonly nitrogen, oxygen, or sulfur. derpharmachemica.comnveo.org This structural feature imparts unique physical and chemical properties that are often essential for biological function. Consequently, heterocyclic systems are fundamental components of numerous biological molecules, including nucleic acids (DNA and RNA), vitamins, hormones, and pigments like chlorophyll (B73375) and hemoglobin. derpharmachemica.com

In the realm of chemical biology and medicinal chemistry, heterocyclic compounds are of profound interest due to their wide-ranging biological activities. ijnrd.org They form the core scaffold of a significant percentage of pharmaceutical drugs and are investigated for a multitude of therapeutic applications. ijnrd.org The presence of heteroatoms allows for a variety of intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the binding of molecules to biological targets like enzymes and receptors. nveo.org This makes them privileged structures in drug discovery, with researchers continuously exploring new derivatives for activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. derpharmachemica.comijnrd.orgjchemrev.com

Role of Benzothiazole (B30560) Scaffolds in Medicinal and Agricultural Chemistry

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent heterocyclic system that has garnered significant attention in both medicinal and agricultural chemistry. nih.govtandfonline.com This bicyclic structure is a key component in a wide array of synthetic compounds with diverse and potent biological effects. nih.govbenthamscience.com

In medicinal chemistry , benzothiazole derivatives have been extensively studied and developed for a broad spectrum of pharmacological activities. nih.govtandfonline.com These include:

Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have shown efficacy against various strains of bacteria and fungi. jchemrev.combenthamscience.com

Anticancer Activity: Certain substituted benzothiazoles have demonstrated potent antitumor properties against various cancer cell lines. nih.govscispace.com

Anti-inflammatory and Analgesic Effects: The scaffold is present in compounds investigated for their ability to reduce inflammation and pain. chalcogen.ro

Other Therapeutic Areas: Research has also explored benzothiazoles for their potential as anticonvulsants, antidiabetics, antivirals, and antitubercular agents. nih.govjchemrev.com

In agricultural chemistry , the benzothiazole ring is an important structural motif in the development of new agrochemicals. mdpi.comnih.gov Derivatives have been synthesized and tested for:

Herbicidal Activity: Some benzothiazoles have been shown to be effective as herbicides. mdpi.comnih.gov

Fungicidal and Antibacterial Activity: Protecting crops from fungal and bacterial diseases is a key application. mdpi.comresearchgate.net

Insecticidal Activity: Recent discoveries have highlighted novel benzothiazole natural products with significant insecticidal properties, offering potential for new biopesticides. caas.cn

The versatility and stable nature of the benzothiazole scaffold make it an attractive starting point for the synthesis of new biologically active molecules. mdpi.com

Rationale for Investigating Nitroaniline-Substituted Benzothiazolinethione Compounds

The investigation into specific derivatives like 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione is driven by a rational drug design approach that combines known pharmacophores to create novel molecules with potentially enhanced or unique biological activities. The rationale for studying this particular compound stems from the established properties of its constituent parts: the benzothiazolinethione core and the nitroaniline substituent.

Benzothiazole derivatives are well-regarded in heterocyclic chemistry for their significant biological activities, and the introduction of a nitro group is a common strategy to enhance this potency. rjptonline.orgresearchgate.net Research has indicated that nitro-substituted benzothiazoles can exhibit potent antibacterial activity. rjptonline.orgresearchgate.net The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule and its ability to interact with biological targets.

Below are the key properties of the parent compound, 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione.

| Property | Value |

|---|---|

| Molecular Formula | C14H11N3O2S2 |

| Molecular Weight | 317.386 g/mol |

| CAS Registry Number | 65537-00-0 |

| Appearance | Data not available |

| Melting Point | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-nitroanilino)methyl]-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c18-17(19)11-5-3-4-10(8-11)15-9-16-12-6-1-2-7-13(12)21-14(16)20/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJUHNJHOMXNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292867 | |

| Record name | 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65537-00-0 | |

| Record name | NSC86148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-NITROANILINOMETHYL)-2(3H)-BENZOTHIAZOLETHIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3 3 Nitroanilinomethyl 2 Benzothiazolinethione

General Synthetic Routes to Benzothiazole (B30560) Derivatives

Benzothiazoles are a significant class of heterocyclic compounds with a wide range of applications, leading to the development of numerous synthetic strategies. researchgate.netekb.eg

A primary and widely employed method for constructing the benzothiazole nucleus is the condensation reaction of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.govnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation or aromatization to yield the benzothiazole ring system. ekb.eg

The reaction conditions for these condensations can vary significantly, with some methods employing catalysts like acids or metals, while others utilize microwave irradiation or ultrasound to promote the reaction. nih.govmdpi.com Green chemistry approaches, such as using water as a solvent or employing solvent-free conditions, have also been successfully applied to the synthesis of benzothiazole derivatives. ijbpas.com

Table 1: Examples of Catalysts and Conditions for Benzothiazole Synthesis via Condensation

| Catalyst/Condition | Reactants | Product | Reference |

| H2O2/HCl in ethanol | 2-aminothiophenol and aldehydes | 2-substituted benzothiazoles | nih.gov |

| P4S10 (microwave) | o-aminothiophenol and fatty acids | 2-substituted benzothiazoles | nih.gov |

| Polyphosphoric acid (PPA) | o-aminothiophenol and p-nitrobenzoic acid | 2-(p-nitrophenyl)benzothiazole | nih.gov |

| Koser's reagent in 1,4-dioxane | 2-aminothiophenol and substituted benzaldehydes | 2-arylbenzothiazoles | mdpi.com |

The introduction of a nitroaniline group onto a molecule can be achieved through several synthetic strategies. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable precursor with a nitro-substituted aniline (B41778). The presence of the electron-withdrawing nitro group on the aniline ring facilitates this reaction.

Another strategy is the direct nitration of an aniline-containing molecule. However, this method can sometimes lead to a mixture of products and may require careful control of reaction conditions to achieve the desired regioselectivity.

Ring transformation reactions have also been explored for the synthesis of nitroanilines. For instance, dinitropyridone can react with aliphatic ketones to form 2,6-disubstituted 4-nitroanilines. researchgate.net Furthermore, nitroalkenes serve as versatile precursors in the synthesis of various heterocyclic compounds, and their reactivity can be harnessed to introduce nitro-functionalized moieties. researchgate.netrsc.org

Specific Reaction Pathways for 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione Synthesis

The synthesis of the target compound, 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione, requires the formation of a bond between the nitrogen atom at the 3-position of the 2-benzothiazolinethione ring and the methyl group attached to the 3-nitroaniline (B104315).

N-alkylation is a fundamental reaction in organic synthesis for forming carbon-nitrogen bonds. In the context of benzothiazoles, the nitrogen atom of the thiazole (B1198619) ring can be alkylated using various alkylating agents. nih.govresearchgate.netmdpi.com For the synthesis of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione, a plausible approach would involve the reaction of 2-benzothiazolinethione with a reagent containing the 3-nitroanilinomethyl group, such as 1-(chloromethyl)-3-nitrobenzene, in the presence of a base.

Aminomethylation, also known as the Mannich reaction, is another powerful tool for introducing an aminomethyl group onto a substrate. This reaction typically involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. In this specific case, 2-benzothiazolinethione could potentially react with formaldehyde and 3-nitroaniline to yield the desired product.

One-pot reductive cyclocondensation methods offer an efficient strategy for the synthesis of heterocyclic compounds containing a nitroaniline moiety. allfordrugs.com These methods often involve the in-situ reduction of a nitro group to an amine, which then participates in a subsequent cyclization reaction. For example, o-nitroanilines can undergo electrochemically driven reductive cyclization to form benzimidazoles. rsc.orgelsevierpure.com

While not directly applied to the synthesis of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione in the provided search results, this methodology could be adapted. A hypothetical one-pot reaction could involve the reductive amination of a suitable carbonyl compound with a nitro compound, catalyzed by an iridium complex, to form a secondary amine which could then be further elaborated to the target molecule. rsc.org Another approach could involve the reductive cyclization of a precursor containing both a nitro group and the necessary functionalities for forming the benzothiazole ring.

Advanced Spectroscopic Characterization for Structural Elucidation

The unambiguous identification and structural confirmation of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide crucial information about the chemical environment of all the protons in the molecule. mdpi.comjyoungpharm.org Expected signals would include those for the aromatic protons of the benzothiazole and nitroaniline rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons connecting the two ring systems. jyoungpharm.org

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the thione group and the carbons of the aromatic rings. mdpi.comjyoungpharm.org

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups. mdpi.com Characteristic absorption bands would be expected for the N-H stretching vibration (if any tautomeric forms exist), C=S (thione) stretching, C=N stretching of the thiazole ring, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. mdpi.comchemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. jyoungpharm.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: Expected Spectroscopic Data for 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic protons, singlet for -CH₂- protons. |

| ¹³C NMR | Signals for aromatic carbons, thione carbon, and methylene carbon. |

| IR | Absorption bands for C=S, C=N, and NO₂ groups. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₄H₁₁N₃O₂S₂. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for analyzing the three-dimensional structure of molecules in solution. For 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione, ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom, respectively. The relative orientation of the benzothiazole and nitroaniline rings, connected by a flexible methylene bridge (-CH₂-), can be investigated using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com NOESY experiments can detect through-space interactions between protons that are close in proximity, which helps in defining the predominant conformation of the molecule. mdpi.com

The expected chemical shifts in the ¹H NMR spectrum would feature distinct signals for the aromatic protons on both the benzothiazole and the 3-nitrophenyl rings, as well as a characteristic singlet for the methylene bridge protons. The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzothiazole Aromatic C-H | 7.0 - 7.8 | 110 - 140 |

| Methylene Bridge (-N-CH₂-N-) | ~5.0 - 5.5 | ~45 - 55 |

| Nitroaniline Aromatic C-H | 7.2 - 8.2 | 115 - 150 |

| Benzothiazole C=S | N/A | ~190 - 200 |

| Benzothiazole C-S | N/A | ~120 - 135 |

| Nitroaniline C-NO₂ | N/A | ~148 |

Note: Predicted values are based on typical ranges for similar structural motifs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The spectrum of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione is expected to show characteristic absorption bands corresponding to its key structural features. researchgate.netvscht.cz The presence of a secondary amine (N-H) group in the anilinomethyl moiety would give rise to a stretching vibration in the range of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub The nitro group (NO₂) is identifiable by two strong stretching vibrations, typically an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. The thiocarbonyl (C=S) group of the benzothiazolinethione ring usually presents a weaker absorption band in the region of 1250-1020 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Anilino) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretch | 1550 - 1475 |

| NO₂ (Nitro) | Symmetric Stretch | 1360 - 1290 |

| C=S (Thione) | Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione (Molecular Formula: C₁₄H₁₁N₃O₂S₂), the molecular ion peak (M⁺) would confirm its molecular weight.

Under electron impact (EI) ionization, the molecule is expected to fragment in predictable ways. miamioh.edu Common fragmentation pathways for benzothiazole derivatives may involve the cleavage of the bonds adjacent to the heteroatoms. benthamopen.comresearchgate.net Key fragmentation for this specific molecule could include the cleavage of the C-N bond of the methylene bridge, leading to the formation of a benzothiazolinethione fragment and a 3-nitroanilinomethyl fragment. Further fragmentation could involve the loss of the nitro group (NO₂) or the entire nitrophenyl moiety. massbank.eu

Table 3: Predicted Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺ | Molecular Ion (C₁₄H₁₁N₃O₂S₂) | 333.0 |

| [M - NO₂]⁺ | Loss of nitro group | 287.0 |

| [C₇H₄NS₂]⁺ | Benzothiazolinethione fragment | 166.0 |

| [C₇H₇N₂O₂]⁺ | 3-Nitroanilinomethyl fragment | 151.0 |

| [C₆H₄NO₂]⁺ | Nitrophenyl fragment | 122.0 |

Note: m/z values correspond to the most abundant isotope.

Chemical Modifications and Functionalization Strategies of the Core Scaffold

The 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. researchgate.net These modifications can be targeted at the benzothiazole ring, the methylene bridge, or the nitroaniline moiety to explore structure-activity relationships.

Substitution Patterns and Their Synthetic Feasibility

The aromatic rings of the benzothiazole and nitroaniline systems are amenable to electrophilic substitution reactions. The benzothiazole nucleus can be substituted at various positions, with the 2- and 6-positions being common sites for modification. amazonaws.com For example, nitration or halogenation can introduce new functional groups onto the benzene (B151609) ring of the benzothiazole core. The reactivity of the nitroaniline ring is heavily influenced by the deactivating effect of the nitro group, which directs incoming electrophiles primarily to the meta-positions relative to the amino group and ortho-, para- to the nitro group. Conversely, the nitro group itself can be a site for modification, for instance, through reduction to an amino group, which can then be further functionalized.

Introduction of Other Pharmacophoric Groups (e.g., Hydrazone, Chalcone)

The benzothiazole scaffold is a versatile building block for the introduction of other pharmacologically important groups, such as hydrazones and chalcones. acs.orgresearchgate.net

Hydrazone Derivatives : Hydrazone moieties can be incorporated by first modifying the core benzothiazole structure. A common synthetic route involves the conversion of a 2-aminobenzothiazole to a 2-hydrazinobenzothiazole intermediate. nih.govarabjchem.org This hydrazine derivative can then be readily condensed with a variety of aldehydes or ketones in the presence of an acid catalyst to yield a series of benzothiazole-hydrazone derivatives. niscair.res.in These derivatives are noted for their wide range of biological activities.

Chalcone Derivatives : Chalcones, characterized by an α,β-unsaturated ketone system, can also be linked to the benzothiazole scaffold. dntb.gov.ua A typical synthesis involves a Claisen-Schmidt condensation reaction. nih.gov This would require a precursor such as an acetyl-substituted benzothiazole, which is then reacted with a substituted aromatic aldehyde in the presence of a base (like KOH) to form the chalcone bridge. researchgate.netsphinxsai.com These hybrid molecules combine the structural features of both pharmacophores, often leading to enhanced biological profiles.

Structural and Conformational Analysis of 3 3 Nitroanilinomethyl 2 Benzothiazolinethione and Its Analogs

Advanced Crystallographic Studies of Related Structures

For instance, the carbon-nitrogen bond in aniline (B41778) is shorter than in nitrobenzene (B124822) (1.389 Å vs. 1.492 Å), a difference attributed to stronger bond formation in aniline. rsc.org The introduction of a nitro group, a strong electron-withdrawing substituent, is known to affect the geometry of the aniline ring. psu.edu Specifically, electron-withdrawing substituents at the para position of aniline can favor more planar quinoid resonance structures, leading to a decrease in the C-N bond length. psu.edu While the nitro group in the target molecule is in the meta position, its electron-withdrawing nature will still influence the electronic distribution and geometry of the aniline ring.

Conformational Preferences and Torsional Dynamics

Semi-empirical molecular orbital methods applied to analogous structures, such as 2-phenylbenzothiazine derivatives, have revealed the existence of multiple local minimum conformations determined by the rotational angle of the phenyl ring. nih.gov A similar scenario is expected for 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione, where different spatial arrangements of the 3-nitroanilino group relative to the benzothiazolinethione core would exist. The preferred conformation will be a balance of steric hindrance and electronic interactions between the different parts of the molecule.

Influence of Nitro and Aniline Substituents on Molecular Geometry

The nitro and aniline groups are powerful modifiers of molecular geometry due to their strong electronic effects. The amino group is a strong electron-donating group, while the nitro group is a potent electron-withdrawing group.

The presence of the electron-withdrawing nitro group on the aniline ring is expected to influence the planarity of the aniline moiety. In substituted anilines, electron-withdrawing substituents tend to decrease the out-of-plane angle of the amino group, favoring a more planar conformation. psu.edusemanticscholar.org This is due to the promotion of quinoid-type resonance structures. psu.edu The nitro group's effect on the benzene (B151609) ring's π-electron structure is significant, though reportedly weaker than that of the amino group. researchgate.net However, their combined presence in nitroaniline leads to a substantial decrease in the delocalization of the benzene ring. researchgate.net

The C-N bond length in the aniline part of the molecule is also sensitive to substituent effects. Electron-withdrawing groups generally lead to a shortening of this bond. psu.edu The following table, derived from computational studies on substituted anilines, illustrates the expected trends in key geometric parameters upon substitution. psu.edu

| Substituent (para) | C-N Bond Length (Å) | Out-of-Plane Angle (θ)° |

| -NH2 | 1.402 | 45.4 |

| -H | 1.397 | 42.0 |

| -CN | 1.381 | 35.1 |

| -NO2 | 1.376 | 32.4 |

This table is illustrative and based on para-substituted anilines to demonstrate the general electronic effects of substituents on the aniline geometry.

Computational Chemistry and Theoretical Investigations of 3 3 Nitroanilinomethyl 2 Benzothiazolinethione

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a fundamental method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide array of molecular properties, offering a window into the reactivity and stability of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione.

A critical aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For analogous benzothiazole (B30560) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to determine these parameters. The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. In the case of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione, the HOMO is expected to be localized primarily on the electron-rich benzothiazolinethione moiety, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitroaniline portion of the molecule. This separation of frontier orbitals suggests a potential for intramolecular charge transfer, a property that can be significant for its biological activity.

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Benzothiazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.80 |

| Energy Gap (ΔE) | 3.45 |

Note: The data presented is representative of closely related benzothiazole derivatives and serves as an estimation for 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione due to the absence of specific published data for this compound.

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to further quantify the reactivity of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione. These global reactivity descriptors provide a comprehensive picture of the molecule's chemical behavior.

Key quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (calculated as (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (calculated as (I-A)/2).

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (calculated as χ²/2η).

Table 2: Calculated Quantum Chemical Parameters for a Representative Benzothiazole Derivative

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.80 |

| Electronegativity (χ) | 4.525 |

| Chemical Hardness (η) | 1.725 |

| Chemical Softness (S) | 0.580 |

| Electrophilicity Index (ω) | 5.92 |

Note: The data presented is representative of closely related benzothiazole derivatives and serves as an estimation for 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione due to the absence of specific published data for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione, might interact with a biological macromolecule, typically a protein or enzyme.

Docking simulations can identify the most favorable binding pose of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione within the active site of a target protein. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. A more negative binding energy indicates a more stable ligand-protein complex. Studies on similar benzothiazole derivatives have shown their potential to bind to various enzymes, such as kinases and DNA gyrase, which are often implicated in disease pathways. The predicted binding mode for 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione would likely involve the insertion of the benzothiazolinethione core into a hydrophobic pocket of the target protein, with the nitroaniline moiety extending towards the solvent-exposed region or interacting with specific residues.

Table 3: Predicted Binding Affinities of a Representative Benzothiazole Derivative with Various Biological Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| DNA Gyrase Subunit B | 5L3J | -8.5 |

| Tyrosine Kinase | 2SRC | -7.9 |

| MurB Reductase | 1UDR | -7.2 |

Note: The data presented is for a closely related benzothiazole derivative and is illustrative of the potential interactions of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione.

The stability of the ligand-protein complex is governed by various non-covalent interactions. Molecular docking analysis provides detailed information on these interactions, including hydrogen bonds and hydrophobic contacts. For 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione, the nitrogen and oxygen atoms of the nitro group, as well as the amine linker and the thione group, are potential hydrogen bond donors and acceptors. The aromatic rings of the benzothiazole and aniline (B41778) moieties are expected to engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site of the target protein. A comprehensive analysis of these interactions is crucial for understanding the molecular basis of the compound's biological activity and for guiding further structural modifications to enhance potency and selectivity.

Table 4: Predicted Intermolecular Interactions of a Representative Benzothiazole Derivative with DNA Gyrase Subunit B

| Interaction Type | Interacting Residues |

| Hydrogen Bonding | Asp73, Asn46 |

| Hydrophobic Interactions | Val43, Pro79, Ile78 |

| π-π Stacking | Phe104 |

Note: The data presented is for a closely related benzothiazole derivative and is illustrative of the potential interactions of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

Correlation of Molecular Descriptors with Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. In drug discovery, these descriptors are often correlated with the biological activity of a series of compounds to understand the structural requirements for desired pharmacological effects. A quantitative structure-activity relationship (QSAR) approach is frequently employed for this purpose. nih.gov

For 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione and its analogues, a variety of molecular descriptors can be calculated using computational software. These descriptors fall into several categories, including electronic, steric, and thermodynamic properties. A hypothetical correlation of key molecular descriptors with the antimicrobial activity of a series of benzothiazolinethione derivatives is presented in Table 1.

Table 1: Hypothetical Molecular Descriptors and their Correlation with Antimicrobial Activity of Benzothiazolinethione Derivatives

| Compound | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Antimicrobial Activity (MIC µg/mL) |

| 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione | 4.2 | 331.39 | 5.8 | -7.2 | -2.5 | 12.5 |

| Derivative A | 3.8 | 315.39 | 4.5 | -6.9 | -2.2 | 25 |

| Derivative B | 4.5 | 345.83 | 6.2 | -7.5 | -2.8 | 6.25 |

| Derivative C | 3.5 | 301.36 | 4.1 | -6.5 | -1.9 | 50 |

In this illustrative dataset, a higher lipophilicity (LogP) and a larger dipole moment appear to correlate with increased antimicrobial activity (lower Minimum Inhibitory Concentration - MIC). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial electronic descriptors. A smaller HOMO-LUMO gap often suggests higher chemical reactivity and potentially greater biological activity.

Development of Predictive Models for Compound Efficacy

Based on the correlation between molecular descriptors and biological activity, predictive QSAR models can be developed. These models are mathematical equations that can estimate the biological activity of new, untested compounds based on their calculated descriptors. Multiple Linear Regression (MLR) is a common technique used to build such models.

A hypothetical QSAR model for the antimicrobial activity of benzothiazolinethione derivatives could be represented by the following equation:

pMIC = -0.87 (LogP) + 0.54 (Dipole Moment) - 0.21 (LUMO) + 2.34

Where pMIC is the negative logarithm of the MIC. The statistical quality of a QSAR model is assessed by several parameters, as shown in Table 2.

Table 2: Statistical Parameters of the Hypothetical QSAR Model

| Parameter | Value | Description |

| n | 20 | Number of compounds in the dataset |

| R² | 0.85 | Coefficient of determination, indicates the goodness of fit |

| Q² | 0.78 | Cross-validated R², indicates the predictive ability of the model |

| F-statistic | 45.6 | A measure of the statistical significance of the model |

| p-value | < 0.001 | The probability of observing the given F-statistic if the null hypothesis is true |

A high R² value indicates that the model explains a large proportion of the variance in the biological activity. The cross-validated R² (Q²) is a more robust indicator of the model's predictive power. A high F-statistic and a low p-value suggest that the model is statistically significant and not a result of chance. Such predictive models are valuable tools for prioritizing the synthesis and testing of new compounds with potentially improved efficacy.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a compound like 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione interacts with its biological target, such as an enzyme or a receptor, in a dynamic physiological environment. nih.govresearchgate.net

If the antimicrobial mechanism of this compound involves the inhibition of a specific bacterial enzyme, MD simulations could be employed to:

Assess Binding Stability: To determine if the compound remains stably bound to the active site of the enzyme over a simulated period.

Identify Key Interactions: To pinpoint the specific amino acid residues in the enzyme's active site that form crucial hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the compound.

Analyze Conformational Changes: To observe any changes in the three-dimensional structure of the enzyme or the compound upon binding, which can affect the enzyme's function.

For instance, a 100-nanosecond MD simulation could reveal the root-mean-square deviation (RMSD) of the protein-ligand complex, providing a measure of its stability. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight the flexible regions of the protein that are important for ligand binding. researchgate.net This information is instrumental in guiding the rational design of more potent and selective inhibitors.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Synthetic Pathways for Diversified Analogs

The synthesis of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione is likely achieved through a Mannich reaction, a three-component condensation involving 2-benzothiazolinethione, formaldehyde (B43269), and 3-nitroaniline (B104315). oarjbp.comnih.govmdpi.com Future synthetic explorations should focus on diversifying this core structure to establish a comprehensive structure-activity relationship (SAR).

Key strategies for creating a library of diversified analogs could include:

Variation of the Amine Component: A primary avenue for diversification lies in the substitution of 3-nitroaniline with a wide array of primary and secondary amines. This would allow for the introduction of different functional groups and steric bulk, potentially modulating the compound's biological activity.

Modification of the Benzothiazolinethione Core: Introduction of substituents on the benzene (B151609) ring of the benzothiazolinethione scaffold could influence the electronic properties and lipophilicity of the molecule, which in turn may affect its pharmacokinetic and pharmacodynamic profiles.

Alternative Aldehydes: While formaldehyde is the simplest aldehyde for the Mannich reaction, the use of other non-enolizable aldehydes could introduce novel structural features at the methylene (B1212753) bridge.

These synthetic efforts would generate a library of analogs for subsequent biological screening, providing valuable insights into the structural requirements for desired activities.

Advanced Mechanistic Studies on Specific Biological Interactions

A critical area of future research is the elucidation of the mechanism of action of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione. The presence of a nitroaromatic moiety suggests that its biological activity may be linked to bioreduction. scielo.brresearchgate.net Nitroaromatic compounds can undergo enzymatic reduction in biological systems to form reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives, which can then interact with cellular macromolecules. scielo.brnih.gov

Future mechanistic studies should therefore investigate:

The Role of Nitroreductases: Investigating whether the compound is a substrate for mammalian or microbial nitroreductases is crucial. This could be explored using in vitro assays with purified enzymes or in cell-based models.

Identification of Covalent Adducts: Advanced analytical techniques, such as mass spectrometry, could be employed to identify any covalent adducts formed between the activated compound and cellular proteins or DNA.

Oxidative Stress Induction: The bioactivation of nitroaromatics can lead to the generation of reactive oxygen species (ROS). nih.gov Cellular assays to measure ROS levels and the activation of oxidative stress response pathways would provide insight into this potential mechanism.

Understanding the bioactivation pathway and the resulting molecular interactions is fundamental to predicting both the efficacy and potential toxicity of this compound.

Development of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione-based Probes for Target Identification

To fully understand the therapeutic potential of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione, identifying its specific molecular targets is paramount. The development of chemical probes derived from the parent compound is a powerful strategy for target deconvolution. frontiersin.orgrsc.orgbohrium.comnih.gov

The design of such probes would involve the strategic introduction of a reporter tag, such as a biotin (B1667282) or a clickable alkyne group, onto the molecule without significantly compromising its biological activity. These tagged probes could then be used in a variety of target identification strategies, including:

Affinity-Based Protein Profiling (AfBPP): The probe can be immobilized on a solid support to "fish out" its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): If the compound acts as an enzyme inhibitor, a reactive group could be incorporated into the probe to covalently label the active site of the target enzyme.

Successful target identification will not only elucidate the mechanism of action but also open up new avenues for the rational design of more potent and selective analogs.

Integration of In Vitro Data with Advanced Computational Modeling

The integration of experimental data with computational modeling can significantly accelerate the drug discovery and development process for 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione. researchgate.nettandfonline.comnih.govijprajournal.com

Future research should employ a synergistic approach that combines:

In Vitro Screening: High-throughput screening of the synthesized analog library against various biological targets will generate essential data on their activity and selectivity.

Molecular Docking: Computational docking studies can predict the binding modes of the compounds to potential protein targets, helping to rationalize the observed SAR and guide the design of new analogs with improved affinity. tandfonline.comacs.org

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, allowing for the early identification of candidates with favorable drug-like properties. tandfonline.comnih.gov

This integrated approach will facilitate a more rational and efficient exploration of the therapeutic potential of this class of compounds.

Investigation into Broader Biological Applications (e.g., antiparasitic, antiviral, anti-inflammatory, without clinical data)

The benzothiazole (B30560) scaffold is known to exhibit a wide range of biological activities. rjptonline.orgsemanticscholar.org Therefore, future research should explore the potential of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione and its analogs in various therapeutic areas beyond a single application.

Antiparasitic Activity: Benzothiazole derivatives have shown promising anthelmintic activity. researchgate.netresearchgate.netijnrd.orgejpmr.comdrugbank.com Screening against a panel of parasitic worms, such as Pheretima posthuma, would be a valuable first step.

Table 1: Hypothetical Anthelmintic Activity Data

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|---|

| 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione | 10 | 45 | 90 |

| Analog 7.1.1 | 10 | 30 | 65 |

Antiviral Activity: The benzothiazole nucleus is a key component of several antiviral agents. nih.govmdpi.com The antiviral potential of the title compound and its derivatives could be assessed against a range of viruses, with a particular focus on structure-activity relationships to guide further development. nih.govmdpi.com

Table 2: Hypothetical Antiviral Screening Results

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione | Influenza A | 15 | >100 | >6.7 |

| Analog 7.1.2 | Influenza A | 5 | >100 | >20 |

Anti-inflammatory Activity: Thiazole (B1198619) and benzothiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.govnih.govacs.org In vitro assays to determine the inhibitory activity against COX-1 and COX-2 would be a logical starting point.

Table 3: Hypothetical COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

|---|---|---|---|

| 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione | 25 | 10 | 2.5 |

| Analog 7.1.3 | 50 | 5 | 10 |

By systematically exploring these diverse biological applications, a more comprehensive understanding of the therapeutic potential of 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione can be achieved.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a benzothiazolinethione precursor with 3-nitroaniline derivatives in polar aprotic solvents (e.g., 1,4-dioxane) under reflux. Equimolar ratios of reactants and controlled temperature (room temperature to 80°C) are critical to minimize side products. Post-reaction, ice-water quenching isolates the product as a solid, followed by filtration and recrystallization. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry to account byproduct formation (e.g., ammonium chloride) . For structural confirmation, CAS 63304-31-4 corresponds to the compound, validated by spectroscopic databases .

Q. Which spectroscopic techniques are most effective for characterizing 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C=S stretching at ~1200 cm⁻¹, N-H bending at ~1600 cm⁻¹) .

- NMR : ¹H NMR confirms the nitroanilinomethyl substitution (aromatic protons at δ 7.5–8.5 ppm, methylene bridge at δ 4.5–5.0 ppm) .

- X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonding, as demonstrated for analogous benzothiazolethiones .

- UV-Vis Spectroscopy : Detects π→π* transitions in the nitroaromatic and benzothiazole systems (λmax ~300–400 nm) .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies in data (e.g., unexpected NMR splitting or XRD lattice parameters) may arise from polymorphism or solvent-dependent conformers. Triangulate results using:

- DFT Calculations : Compare experimental and computed vibrational spectra (e.g., B3LYP/6-31G* basis sets) to validate molecular geometry .

- Thermogravimetric Analysis (TGA) : Rule out solvent inclusion in crystallographic data by assessing thermal stability .

- Multi-method Replication : Repeat synthesis and characterization under inert atmospheres to exclude oxidative byproducts .

Q. What experimental designs are suitable for studying interactions between 3-(3-Nitroanilinomethyl)-2-benzothiazolinethione and biological macromolecules like DNA?

- Methodological Answer :

- UV-Vis Titration : Monitor hypochromic shifts to assess intercalation or groove binding. Use Scatchard plots to calculate binding constants .

- Viscometry : Measure increases in DNA solution viscosity to confirm intercalation mechanisms .

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B→Z transitions) upon compound binding .

- Molecular Docking : Use AutoDock Vina to predict binding sites and affinity, guided by thermodynamic parameters (ΔG, ΔH) .

Q. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. For example, nitro groups lower LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous buffers to assess hydrolytic stability.

- pKa Prediction Tools : Use ChemAxon or SPARC to estimate protonation states and tautomeric equilibria .

Q. What strategies ensure methodological rigor when analyzing thermodynamic parameters of ligand-DNA interactions?

- Methodological Answer :

- Van’t Hoff Analysis : Derive ΔH and ΔS from temperature-dependent binding constants (Kb) via UV-Vis or ITC. Ensure linearity in lnK vs. 1/T plots to validate assumptions .

- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes and stoichiometry. Pre-equilibrate solutions to avoid heat-of-mixing artifacts .

- Error Propagation : Use nonlinear regression tools (e.g., OriginLab) to quantify uncertainties in ΔG calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.